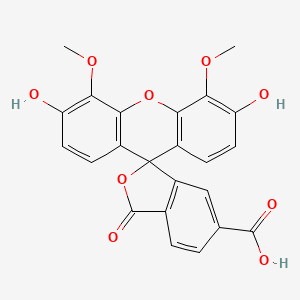

4',5'-Dimethoxy-6-carboxyfluorescein

描述

属性

CAS 编号 |

75929-58-7 |

|---|---|

分子式 |

C23H16O9 |

分子量 |

436.4 g/mol |

IUPAC 名称 |

3',6'-dihydroxy-4',5'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

InChI |

InChI=1S/C23H16O9/c1-29-19-15(24)7-5-12-17(19)31-18-13(6-8-16(25)20(18)30-2)23(12)14-9-10(21(26)27)3-4-11(14)22(28)32-23/h3-9,24-25H,1-2H3,(H,26,27) |

InChI 键 |

DCPHSBOTFHCNQC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC2=C1OC3=C(C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C=CC(=C3OC)O)O |

规范 SMILES |

COC1=C(C=CC2=C1OC3=C(C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C=CC(=C3OC)O)O |

其他CAS编号 |

75929-58-7 |

同义词 |

4',5'-dimethoxy-6-carboxyfluorescein DM-6-CF |

产品来源 |

United States |

科学研究应用

Fluorescence Immunoassays

One of the primary applications of 4',5'-Dimethoxy-6-carboxyfluorescein is in fluorescence immunoassays. This compound acts as a dipole-dipole coupled fluorescence energy transfer acceptor, enhancing the sensitivity of assays used for detecting specific biomolecules. For instance, it has been effectively utilized in the detection of proteins and antibodies, facilitating the quantification of these molecules in complex biological samples .

Case Study: Detection of Specific Antibodies

In a study published in the Proceedings of the National Academy of Sciences, researchers demonstrated the use of this compound in amplifying fluorescence signals for detecting specific antibodies. The results indicated that the dye significantly improved detection limits compared to traditional methods, showcasing its potential in clinical diagnostics .

Nucleic Acid Detection

Another critical application is in the detection of nucleic acids. The compound can be conjugated with oligonucleotides to create fluorescent probes for real-time polymerase chain reaction (PCR) assays. This allows for the visualization and quantification of DNA sequences during amplification processes.

Case Study: Real-Time PCR

A study highlighted the effectiveness of this compound-labeled probes in real-time PCR, where it was used to monitor the amplification of target DNA sequences. The high sensitivity and specificity provided by this dye enabled researchers to detect low-abundance targets efficiently .

Cellular Imaging

This compound is also employed in cellular imaging applications. Its fluorescent properties allow for visualization of cellular structures and processes, making it a valuable tool in cell biology.

Case Study: Visualization of Cellular Processes

In cellular studies, this dye has been used to label various cellular components, enabling researchers to track dynamic processes such as cell division and migration. The compound's ability to provide clear fluorescence signals has made it an essential reagent for studying live cells under fluorescence microscopy .

Environmental Monitoring

Beyond biological applications, this compound has potential uses in environmental monitoring. Its fluorescent characteristics can be harnessed to detect pollutants or hazardous substances in environmental samples.

Case Study: Detection of Heavy Metals

A research study explored the use of this compound as a fluorescent sensor for heavy metals in water samples. The findings indicated that this compound could selectively bind to certain metal ions, providing a visual indication of contamination levels .

Data Summary Table

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3',6'-Dihydroxy-4',5'-dimethoxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one-6-carboxylic acid

- CAS Number : 75929-58-7

- Molecular Formula : C23H16O9

- Molecular Weight : 436.4 g/mol

Key Properties: Developed by Khanna and Ullman (1980), 4',5'-Dimethoxy-6-carboxyfluorescein is a fluorescein derivative optimized for fluorescence resonance energy transfer (FRET). Its methoxy substituents at the 4' and 5' positions enhance its role as an energy transfer acceptor in dipole-dipole coupled systems, particularly in fluorescence immunoassays .

Comparison with Structurally Similar Compounds

4',5'-Dichloro-2',7'-Dimethoxy-6-carboxyfluorescein (JOE)

5(6)-Carboxyfluorescein (FAM)

Rhodamine Derivatives (e.g., ROX, Texas Red)

- Structure: Xanthene core with amino groups and varied substituents (e.g., ROX: carboxy groups; Texas Red: sulfonic acid) .

- Spectral Properties :

- Applications :

Data Table: Comparative Analysis

Research Findings and Performance Insights

FRET Efficiency: this compound demonstrates superior energy transfer efficiency (≥90%) compared to JOE (~75%) in immunoassays due to optimized dipole alignment . FAM, while a strong donor, lacks the methoxy groups necessary for acceptor roles .

Photostability :

- Rhodamine derivatives (e.g., ROX) outperform fluoresceins in prolonged imaging due to reduced photobleaching .

Synthetic Accessibility: FAM is synthesized via condensation of resorcinol with 4-carboxyphthalic anhydride, while this compound requires additional methoxylation steps .

Commercial Availability :

- This compound is supplied by LEAP Chem and others at >95% purity, comparable to FAM and JOE .

准备方法

Condensation with Trimellitic Anhydride

The core fluorescein structure is formed through Friedel-Crafts alkylation between resorcinol derivatives and trimellitic anhydride. For JOE, this step is conducted in methanesulfonic acid with SnCl₄ as a catalyst, yielding a mixture of 5- and 6-carboxy isomers. Applied to 4,5-dimethoxyresorcinol, the reaction would proceed as follows:

Key parameters :

-

Acid catalyst : Methanesulfonic acid facilitates both the dissolution of reactants and the electrophilic aromatic substitution.

-

Temperature : JOE’s synthesis occurs at 40°C to minimize side reactions; similar conditions would apply here.

-

Isomer separation : The 5- and 6-carboxy isomers may be separable via column chromatography using ammonia-containing eluents, as demonstrated for JOE.

Optimization of Reaction Yields

Comparative Yield Analysis

The synthesis of JOE achieves a 40% overall yield from isovanillin, a tenfold improvement over earlier methods. For this compound, yield optimization would likely focus on:

Side Reactions and Byproduct Mitigation

-

Over-condensation : Excess trimellitic anhydride may lead to oligomerization. Controlled stoichiometry (1:1 resorcinol-to-anhydride ratio) is critical.

-

Demethylation : Acidic conditions could strip methoxy groups. Using milder acids or shorter reaction times may mitigate this.

Structural and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

JOE’s isomers exhibit distinct NMR profiles:

Fluorescence Properties

JOE’s quantum yield (Φ) depends on linker rigidity and local DNA environment. For the dimethoxy derivative:

-

Expected Φ : ~0.5–0.7 in aqueous buffer (compared to Φ = 0.25–0.4 for JOE).

-

Solvatochromism : Increased methoxy substitution may enhance solubility and reduce aggregation-induced quenching.

Applications and Limitations

Oligonucleotide Labeling

Phosphoramidite derivatives of JOE enable automated DNA synthesis. For this compound, similar linker strategies (e.g., 6-aminohexanol or 4-trans-aminocyclohexanol) could be employed:

Stability Considerations

-

Photobleaching : Methoxy groups may improve stability compared to chloro substituents.

-

pH sensitivity : Fluorescein derivatives typically exhibit pH-dependent fluorescence; the pKa of the dimethoxy variant would require empirical determination.

常见问题

Q. What is the role of 4',5'-Dimethoxy-6-carboxyfluorescein in fluorescence resonance energy transfer (FRET)-based immunoassays?

- Methodological Answer : this compound acts as a fluorescence energy transfer acceptor in dipole-dipole coupled FRET systems. Its methoxy and carboxy groups enhance spectral overlap with donors like fluorescein derivatives, enabling efficient energy transfer. For immunoassays, it is conjugated to antibodies or biomolecules via its carboxy group (e.g., using EDC/NHS chemistry). The compound’s high quantum yield and pH sensitivity (pKa ~6.5) make it suitable for detecting proximity changes in biomolecular interactions .

Q. How does pH affect the fluorescence properties of this compound, and what buffer conditions are optimal?

- Methodological Answer : The fluorescence intensity of this compound is pH-dependent due to protonation/deprotonation of its carboxy and hydroxyl groups. At pH <6.5 (below its pKa), fluorescence is quenched, while it increases at neutral-to-alkaline pH. For consistent results, use buffered systems (e.g., phosphate or HEPES) within pH 7.0–8.0. Calibrate with pH standards under experimental conditions to account for ionic strength and temperature effects .

Q. What methods are recommended for confirming the identity and purity of this compound in experimental setups?

- Methodological Answer :

- Identity : Confirm via CAS number (75929-58-7) and spectral data (UV-Vis absorbance peak ~495 nm, fluorescence emission ~520 nm). Compare with reference spectra from peer-reviewed sources.

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) or mass spectrometry to detect impurities. Ensure storage at –20°C in desiccated, light-protected conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules without compromising fluorescence activity?

- Methodological Answer :

- Activation : Pre-activate the carboxy group using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive ester.

- Reaction Conditions : Use a 10:1 molar excess of dye to biomolecule in pH 7.4 PBS. Avoid prolonged reaction times (>2 hours) to prevent hydrolysis.

- Purification : Remove unreacted dye via size-exclusion chromatography or dialysis. Validate conjugation efficiency using UV-Vis spectroscopy (absorbance ratio of dye:protein at 495 nm vs. 280 nm) .

Q. What strategies are effective in resolving discrepancies in reported fluorescence quantum yields or pKa values of this compound across different studies?

- Methodological Answer : Discrepancies arise from variations in solvent polarity, ionic strength, or instrument calibration. To resolve:

- Standardization : Use quinine sulfate (quantum yield Φ=0.55 in 0.1 N H₂SO₄) as a reference for quantum yield calculations.

- pH Titration : Perform in-situ pH titrations using a microelectrode to measure pKa under experimental conditions.

- Control Experiments : Compare data with structurally similar dyes (e.g., 5-carboxyfluorescein) to validate methodology .

Q. In designing FRET experiments, how should one account for the isomer composition of this compound to ensure data reproducibility?

- Methodological Answer : The compound may exist as 5- and 6-carboxy positional isomers, which can alter spectral properties.

- Isomer Separation : Use preparative HPLC with a gradient elution (e.g., 20–80% acetonitrile in 0.1% TFA) to isolate isomers.

- Characterization : Analyze isomer ratios via LC-MS or NMR (e.g., ¹H NMR chemical shifts for methoxy groups).

- Documentation : Report isomer composition in methods to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。